molecular formula C4H8O2 B019299 (S)-(+)-3-Hydroxytetrahydrofuran CAS No. 86087-23-2

(S)-(+)-3-Hydroxytetrahydrofuran

Cat. No.: B019299
CAS No.: 86087-23-2
M. Wt: 88.11 g/mol
InChI Key: XDPCNPCKDGQBAN-BYPYZUCNSA-N
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Description

(S)-(+)-3-Hydroxytetrahydrofuran is a chiral compound with the molecular formula C4H8O2. It is a colorless to pale yellow transparent liquid and is known for its use as a detection reagent in chemiluminescence analysis . This compound is significant in various pharmaceutical and chemical applications due to its unique chiral properties.

Preparation Methods

The preparation of (S)-(+)-3-Hydroxytetrahydrofuran involves several synthetic routes:

Chemical Reactions Analysis

(S)-(+)-3-Hydroxytetrahydrofuran undergoes various chemical reactions:

Scientific Research Applications

(S)-(+)-3-Hydroxytetrahydrofuran is widely used in scientific research:

Mechanism of Action

The mechanism of action of (S)-(+)-3-Hydroxytetrahydrofuran involves its interaction with specific molecular targets:

Properties

IUPAC Name

(3S)-oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPCNPCKDGQBAN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893863
Record name (S)-(+)-3-Hydroxytetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86087-23-2
Record name (+)-3-Hydroxytetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86087-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-3-Hydroxytetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxytetrahydrofuran, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E76E9MC2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common starting materials for synthesizing (S)-(+)-3-Hydroxytetrahydrofuran?

A1: Several synthetic routes have been explored, with starting materials including:

  • L-Malic acid: This method involves esterification of L-malic acid, followed by reduction and cyclization. [, ]
  • Epichlorohydrin: pH-controlled ring opening of enantiomerically pure epichlorohydrins with cyanohydrin offers another approach. []
  • Ethyl 4-chloro-(S)-3-hydroxybutyrate: This method utilizes deoxidization and cyclization to achieve the desired product. [, ]
  • (S)-carnitine: Reduction, salification, and cyclization of (S)-carnitine can also yield this compound. []

Q2: Why is this compound often synthesized rather than extracted from natural sources?

A2: While it might occur naturally, its isolation and purification from natural sources could be complex and yield low quantities. Therefore, stereospecific synthesis from readily available precursors like L-malic acid provides a more efficient and cost-effective approach. []

Q3: What is the significance of the "S" configuration in this compound?

A3: The "S" designation refers to the specific spatial arrangement of atoms around the chiral center, leading to optical activity. This is crucial in pharmaceutical applications where the desired biological activity often resides in a specific enantiomer. [, , , , ]

Q4: How is the enantiomeric purity of synthesized this compound determined?

A4: Techniques like chiral HPLC or analysis of specific rotation values can be employed to assess the enantiomeric excess (e.e.) and confirm the purity of the synthesized compound. [, , ]

Q5: What are the advantages of using L-malic acid as a starting material for this compound synthesis?

A5: L-malic acid is readily available, cost-effective, and the synthetic route from L-malic acid is reported to have a high total yield and minimal racemization during the process. []

Q6: How does the choice of solvent influence the synthesis of this compound?

A6: The choice of solvent can influence reaction rates, selectivity, and product yield. For example, using polar solvents during the cyclization of (S) or (R)-2,4-dihydroxy-N,N,N-trimethyl butyl amine hydrochloride is crucial for the successful synthesis of (S) or (R)-3-hydroxytetrahydrofuran. []

Q7: What spectroscopic techniques are used to characterize this compound?

A7: Common techniques include:

  • NMR Spectroscopy (1H NMR): Provides structural information by analyzing hydrogen atom signals. [, , , ]
  • IR Spectroscopy: Identifies functional groups present in the molecule. [, ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. [, ]

Q8: What are some applications of this compound in pharmaceutical synthesis?

A8: It serves as a chiral building block in the synthesis of various pharmaceuticals, including:

  • Afatinib: An anticancer drug where this compound is a key component of its structure. [, , ]

Q9: How does this compound contribute to the activity of Afatinib?

A9: While the exact mechanism of action within Afatinib is not fully elucidated in the provided research, its presence as a chiral building block suggests it likely contributes to the drug's binding affinity and selectivity towards its target.

Q10: Has this compound been explored for applications beyond pharmaceuticals?

A10: While the provided research primarily focuses on pharmaceutical applications, its use in asymmetric synthesis, as demonstrated by its reaction with phenylglyoxallyl chloride to produce S-(+)-atrolactic acid, suggests potential applications in other areas of fine chemical synthesis. []

Q11: Can this compound be used to study hydrogen bonding interactions?

A11: Yes, research has used this compound as a model compound alongside other biomass-derived hydroxyl compounds to understand and measure the binding energy of OH···O hydrogen bonds through 1H NMR techniques and density functional theory (DFT) calculations. []

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